BMP signaling agonist sb4

説明

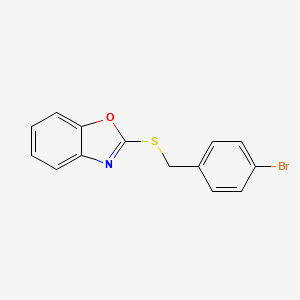

Structure

3D Structure

特性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVOIBFEFVKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB431542: An Indirect BMP Signaling Agonist

Introduction

SB431542 is a small molecule that has become an indispensable tool in cellular and developmental biology research. While often colloquially discussed in the context of Bone Morphogenetic Protein (BMP) signaling, it is crucial to understand that SB431542 is not a direct BMP signaling agonist. Instead, its mechanism of action is rooted in its potent and selective inhibition of the Transforming Growth Factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, specifically ALK4, ALK5, and ALK7.[1][2][3] By blocking the TGF-β/Activin/Nodal signaling pathways, SB431542 indirectly promotes BMP signaling, leading to its apparent "agonistic" effect. This guide provides a detailed technical overview of the core mechanism of action of SB431542, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Selective Inhibition of TGF-β Type I Receptors

The primary mechanism of action of SB431542 is its function as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7.[1][4] These receptors are the type I receptors for the TGF-β, Activin, and Nodal signaling pathways, respectively. Upon ligand binding to the corresponding type II receptor, the type I receptor is recruited and phosphorylated, activating its kinase domain. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2] Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4, and this complex translocates to the nucleus to regulate the transcription of target genes.[5]

SB431542 specifically binds to the ATP-binding pocket of ALK4, ALK5, and ALK7, preventing the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.[2][4] Importantly, SB431542 shows high selectivity for these receptors and has minimal to no inhibitory effect on the BMP type I receptors, namely ALK1, ALK2, ALK3, and ALK6, which are responsible for phosphorylating SMAD1, SMAD5, and SMAD8.[1][6][7]

The Indirect Agonism of BMP Signaling

The apparent "agonistic" effect of SB431542 on the BMP signaling pathway is a consequence of the crosstalk and competition between the TGF-β and BMP pathways. There are several proposed mechanisms for this indirect enhancement of BMP signaling:

-

Competition for SMAD4: Both the TGF-β/Activin/Nodal and BMP pathways utilize SMAD4 as a common mediator to form active transcriptional complexes. By inhibiting the phosphorylation of SMAD2 and SMAD3, SB431542 reduces the formation of SMAD2/3-SMAD4 complexes. This frees up the cellular pool of SMAD4, making it more available to form complexes with phosphorylated SMAD1/5/8, thereby enhancing BMP-mediated gene transcription.[8]

-

Transcriptional Antagonism: The target genes of the TGF-β and BMP pathways can have opposing effects on cellular processes like differentiation. By inhibiting the TGF-β pathway, SB431542 can relieve the transcriptional repression or opposition that TGF-β target genes may exert on BMP-driven cellular fates.

-

Receptor Cross-Reactivity and Pathway Interplay: In some cellular contexts, there can be more complex interactions between the two pathways. Inhibition of TGF-β signaling with SB431542 has been shown to lead to an increased phosphorylation of SMAD1/5/8, the downstream effectors of the BMP pathway.[8][9] This suggests that in certain cellular environments, the TGF-β pathway may exert a suppressive effect on the BMP pathway, which is alleviated by SB431542.

Quantitative Data

The potency and selectivity of SB431542 have been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) values for SB431542 against various ALK receptors.

| Target Receptor | Ligand Family | IC50 (nM) | Reference(s) |

| ALK5 (TGF-βRI) | TGF-β | 94 | [1][4][6][7][10] |

| ALK4 (ActR-IB) | Activin | 140 | [4][7] |

| ALK7 (ActR-IC) | Nodal | Potent Inhibition | [4][7] |

| ALK1, ALK2, ALK3, ALK6 | BMP | Minimal to no effect | [1][6][7] |

In cellular assays, SB431542 is typically used at concentrations ranging from 0.1 to 10 µM to achieve effective inhibition of the TGF-β pathway.[1]

Signaling Pathway Visualizations

To illustrate the mechanism of action of SB431542, the following diagrams depict the TGF-β and BMP signaling pathways and the point of inhibition by SB431542.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of SB431542.

This assay directly measures the inhibitory effect of SB431542 on the kinase activity of ALK5.

-

Objective: To determine the IC50 of SB431542 for ALK5.

-

Materials:

-

Procedure:

-

Coat the wells of a glutathione-coated microplate with 700 ng of GST-Smad3 in 100 µL of 0.1 M sterile filtered sodium bicarbonate (pH 7.6) overnight at 4°C.[6]

-

Wash the wells three times with PBS.

-

Prepare a serial dilution of SB431542 in assay buffer.

-

Add 85 ng of GST-ALK5 to each well, along with the different concentrations of SB431542 or DMSO as a vehicle control.[6]

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for 3 hours.[6]

-

Wash the wells extensively to remove unincorporated ɤ-33P-ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of inhibition against the log concentration of SB431542 to calculate the IC50 value.

-

This experiment is used to assess the effect of SB431542 on TGF-β and BMP signaling in a cellular context by measuring the phosphorylation status of SMAD proteins.

-

Objective: To demonstrate the selective inhibition of SMAD2/3 phosphorylation by SB431542 without affecting SMAD1/5/8 phosphorylation.

-

Materials:

-

Cell culture medium and serum.

-

TGF-β1 and BMP4 ligands.

-

SB431542.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD1 (Ser463/465)/SMAD5 (Ser463/465)/SMAD8 (Ser426/428), anti-total SMAD2/3, anti-total SMAD1/5/8, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL Western blotting detection reagents.

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 2-4 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of SB431542 or DMSO for 1 hour.

-

Stimulate the cells with either TGF-β1 (e.g., 5 ng/mL) or BMP4 (e.g., 50 ng/mL) for 1-1.5 hours.[5][11]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL detection system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total SMADs.

-

This assay measures the transcriptional activity of the BMP signaling pathway.

-

Objective: To quantify the enhancement of BMP-induced transcriptional activity by SB431542.

-

Materials:

-

HEK293 cells or another suitable cell line.[12]

-

BMP-responsive luciferase reporter plasmid (containing BMP-responsive elements, e.g., from the ID1 promoter, driving firefly luciferase expression).[12][13]

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

BMP4 ligand.

-

SB431542.

-

Dual-luciferase reporter assay system.

-

-

Procedure:

-

Co-transfect cells with the BMP-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Allow the cells to recover for 24 hours.

-

Pre-treat the cells with SB431542 or DMSO for 1 hour.

-

Lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity relative to the unstimulated control.

-

SB431542 is a powerful research tool whose effects on BMP signaling are a direct consequence of its primary mechanism of action as a selective inhibitor of the TGF-β/Activin/Nodal type I receptors ALK4, ALK5, and ALK7. By understanding this indirect "agonistic" mechanism, researchers can more effectively design experiments and interpret results related to the complex interplay between the TGF-β and BMP signaling pathways in various biological processes, including development, disease, and stem cell differentiation. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for studying the nuanced effects of this important small molecule.

References

- 1. apexbt.com [apexbt.com]

- 2. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 4. SB431542 | Cell Signaling Technology [cellsignal.com]

- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. stemcell.com [stemcell.com]

- 8. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 11. Transforming Growth Factor β Can Stimulate Smad1 Phosphorylation Independently of Bone Morphogenic Protein Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. signosisinc.com [signosisinc.com]

- 14. activemotif.jp [activemotif.jp]

The Small Molecule SB4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent BMP Signaling Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule SB4 has emerged as a significant research tool for interrogating the Bone Morphogenetic Protein (BMP) signaling pathway. Identified through a large-scale high-throughput screen, SB4 is a potent and selective agonist of BMP4 signaling.[1][2] Its mechanism of action involves the stabilization of phosphorylated SMAD-1/5/9, key intracellular transducers of the canonical BMP pathway, leading to the upregulation of BMP target genes such as ID1 and ID3.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SB4, including detailed experimental protocols and a summary of its quantitative parameters.

Discovery of SB4

SB4 was identified from a high-throughput screen of over 63,000 small molecules aimed at discovering agonists of BMP signaling.[3] The screen utilized a human renal cell line (HEK293) engineered with a BMP-responsive element (BRE) from the Id1 promoter driving the expression of a luciferase reporter gene.[3]

High-Throughput Screening (HTS) Workflow

The HTS workflow involved a primary screen to identify initial hits, followed by a series of secondary assays to confirm activity and elucidate the mechanism of action.

Synthesis of SB4

SB4, with the chemical name 2-((4-bromobenzyl)thio)benzo[d]oxazole, can be synthesized through a nucleophilic substitution reaction. The synthesis involves the S-alkylation of 2-mercaptobenzoxazole with 4-bromobenzyl bromide.

Synthetic Scheme

Experimental Protocol: Synthesis of SB4

-

Reaction Setup: To a solution of 2-mercaptobenzoxazole (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, filter the solid potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield SB4 as a solid.

Physicochemical and Pharmacokinetic Properties

SB4 is a benzoxazole-containing small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀BrNOS | [5] |

| Molecular Weight | 320.20 g/mol | [1] |

| CAS Number | 100874-08-6 | [5] |

| EC₅₀ | 74 nM | [1][6][7] |

| Solubility | Soluble in DMSO and ethanol | [5] |

| Tₘₐₓ (mice, 20 mg/kg IP) | 0.0833 h | |

| T₁/₂ (mice, 20 mg/kg IP) | 1.15 ± 0.116 h | |

| Cₘₐₓ (mice, 20 mg/kg IP) | 1487 ± 550 ng/mL | |

| AUC₀₋t (mice, 20 mg/kg IP) | 863 ± 147 h·ng/mL |

Mechanism of Action

SB4 functions as a potent agonist of the canonical BMP signaling pathway. Its primary mechanism is the stabilization of intracellular phosphorylated SMAD-1/5/9 (p-SMAD-1/5/9).[1][3][4] This stabilization enhances the downstream transcriptional response mediated by the SMAD complex.

BMP Signaling Pathway and the Role of SB4

References

- 1. mdpi.com [mdpi.com]

- 2. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. biocompare.com [biocompare.com]

- 7. origene.com [origene.com]

sb4 chemical structure and properties

An In-depth Technical Guide to SB-431542: A Selective TGF-β Receptor I Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SB-431542, a pivotal tool in TGF-β signaling research. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representation of its signaling pathway.

Chemical Structure and Properties

SB-431542 is a small molecule compound that acts as a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinases.

IUPAC Name: 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide[1]

Chemical Formula: C₂₂H₁₆N₄O₃[1][2][3]

Molecular Weight: 384.39 g/mol [1][2][3][4]

The following tables summarize the key chemical and physical properties of SB-431542.

Table 1: Chemical and Physical Properties

| Property | Value |

| Purity | ≥98%[3][5], ≥99% |

| Canonical SMILES | C1=CC(=C(C=C1C2=NC(=C(N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=N5)C(=O)N |

| InChI Key | FHYUGAJXYORMHI-UHFFFAOYSA-N[1] |

Table 2: Solubility Data

| Solvent | Concentration |

| DMSO | To 100 mM (with gentle warming), ≥19.22 mg/mL[6] |

| Ethanol | To 10 mM, ≥10.06 mg/mL (with ultrasonic)[6] |

| Water | Insoluble[6] |

Mechanism of Action and Signaling Pathway

SB-431542 functions as a selective and ATP-competitive inhibitor of the activin receptor-like kinase (ALK) receptors.[6] Specifically, it targets the TGF-β type I receptors ALK5, ALK4, and ALK7.[1][7] The inhibition of these receptors prevents the phosphorylation and subsequent activation of the downstream Smad2 and Smad3 proteins.[2][7] This blockade of Smad2/3 signaling effectively inhibits the TGF-β signaling pathway.[7] It is important to note that SB-431542 shows high selectivity for ALK4/5/7 over other related kinases such as ALK1, ALK2, ALK3, and ALK6, as well as p38 MAPK.[4]

The inhibitory effect of SB-431542 on the TGF-β signaling pathway is depicted in the following diagram:

Caption: TGF-β signaling pathway inhibition by SB-431542.

Biological Activity and Applications

SB-431542 has a wide range of applications in biological research due to its specific inhibition of the TGF-β pathway.

Table 3: In Vitro Biological Activity

| Target | Assay Type | Cell Line | IC₅₀ |

| ALK5 | Cell-free assay | N/A | 94 nM[4] |

| ALK4 | Cell-free assay | N/A | 140 nM[5] |

| TGBR2 signaling | Function Assay | HEK293T | 0.066 µM |

| TGF-β receptor | Function Assay | HaCaT | 0.172 µM |

| Cell migration | Migration Assay | H1299 | 0.5 µM |

| TGF-β1-induced collagen Iα1 mRNA | mRNA expression | A498 | 60 nM |

| TGF-β1-induced PAI-1 mRNA | mRNA expression | A498 | 50 nM |

| TGF-β1-induced fibronectin mRNA | mRNA expression | A498 | 62 nM |

| TGF-β1-induced fibronectin protein | Protein expression | A498 | 22 nM |

Key research applications of SB-431542 include:

-

Stem Cell Research: It is used to maintain the undifferentiated state of mouse embryonic stem cells and to increase the efficiency of reprogramming human somatic cells to induced pluripotent stem (iPS) cells.[5][7]

-

Cancer Research: SB-431542 inhibits TGF-β-induced epithelial-to-mesenchymal transition (EMT), migration, and invasion in various cancer cell lines.[4] It also suppresses the proliferation of human osteosarcoma cells.[1]

-

Differentiation Studies: It promotes the differentiation of neural progenitor cells from human pluripotent stem cells and enhances the differentiation of cardiomyocytes.[5]

-

Immunology: It is used to facilitate the generation of dendritic cells from peripheral blood monocytes.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of SB-431542. The following are examples of methodologies cited in the literature.

Kinase Assay (Cell-Free)

-

Protein Expression and Purification: The kinase domain of TGFβRI (ALK5) and full-length Smad3 are expressed as N-terminal glutathione S-transferase (GST) fusion proteins in a baculovirus expression system. The proteins are then purified using glutathione Sepharose beads.[4]

-

Plate Coating: Basic FlashPlates are coated with GST-Smad3 (700 ng per 100 µL) in 0.1 M sterile filtered sodium bicarbonate (pH 7.6).[4]

-

Assay Reaction: The assay buffer contains 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 100 mM GTP, 3 µM ATP plus 0.5 µCi/well ɤ³³P-ATP, and 85 ng of GST-ALK5, with or without SB-431542.[4]

-

Incubation and Measurement: Plates are incubated at 30 °C for 3 hours. The reaction is stopped, and the plate is read on a Packard TopCount 96-well scintillation plate reader to measure the incorporation of ³³P into Smad3.[4]

Cell-Based Functional Assay (Smad Phosphorylation)

-

Cell Culture: HaCaT cells are cultured in appropriate media.[4]

-

Treatment: Cells are treated with varying concentrations of SB-431542 (e.g., 3.2-50 µM) for a specified time (e.g., 15 minutes) in the presence of a TGF-β ligand.[4]

-

Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated Smad2/3 and total Smad2/3 to determine the extent of inhibition.

Stock Solution Preparation

SB-431542 is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM or 100 mM).[4] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.

Note on "SB4" Ambiguity

It is important to note that the abbreviation "SB4" can also refer to a potent agonist of bone morphogenetic protein 4 (BMP4) signaling.[8][9][10][11] This compound, with the chemical name 2-(4-Bromobenzylthio)benzo[d]oxazole, has a distinct mechanism of action, activating the canonical BMP signaling pathway and promoting the phosphorylation of SMAD-1/5/9.[9][10][11] Researchers should carefully verify the full name or CAS number of the compound they are using to avoid confusion between the TGF-β inhibitor SB-431542 and the BMP agonist SB4.

References

- 1. SB-431542 - Wikipedia [en.wikipedia.org]

- 2. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 3. scbt.com [scbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. stemcell.com [stemcell.com]

- 6. apexbt.com [apexbt.com]

- 7. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. SB 4 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: The Role of the Benzoxazole Compound sb4 as a Stabilizer of Intracellular Phosphorylated SMAD-1/5/9

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The canonical Bone Morphogenetic Protein (BMP) signaling pathway is crucial for a multitude of cellular processes, including differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. A key signal transduction event in this cascade is the phosphorylation of the receptor-regulated SMADs (R-SMADs): SMAD-1, SMAD-5, and SMAD-9. The stability of the phosphorylated form of these proteins (p-SMAD-1/5/9) is a critical determinant of the duration and intensity of the downstream cellular response. This document provides a detailed technical overview of a potent small molecule, the benzoxazole compound sb4 , which functions as a BMP signaling agonist by stabilizing intracellular p-SMAD-1/5/9. Through this mechanism, sb4 enhances the transcriptional response of BMP target genes, making it a valuable tool for research and a potential therapeutic agent.

It is critical to distinguish BMP signaling agonist sb4 from the similarly named TGF-β inhibitor SB431542 . While SB431542 inhibits the TGF-β pathway and indirectly impacts BMP signaling, it does not directly stabilize p-SMAD-1/5/9. This guide focuses exclusively on the benzoxazole compound sb4.

The BMP Signaling Pathway and the Role of sb4

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand (e.g., BMP4) to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the R-SMADs (SMAD-1, -5, and -9) at their C-terminal SSXS motif. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD-4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes such as the Inhibitor of DNA binding (Id) family of genes (e.g., Id1 and Id3)[1][2].

The small molecule sb4 acts downstream in this pathway. Instead of interacting with the BMP receptors or ligands, it enhances the signaling cascade by increasing the intracellular half-life of the phosphorylated SMAD-1/5/9 complex. This stabilization leads to a more sustained and potent downstream transcriptional response[2][3]. A significant feature of sb4 is its ability to bypass inhibition by endogenous antagonists like Noggin, which sequester BMP ligands, and even some type I BMP kinase inhibitors[2]. This suggests that sb4's mechanism of action is intracellular and independent of the initial ligand-receptor interaction.

References

An In-depth Technical Guide on the Transcriptional Consequences of SB431542 in the BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB431542 (SB4) is a highly selective and potent small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. It is crucial to note that SB431542 does not directly inhibit the Bone Morphogenetic Protein (BMP) pathway's type I receptors (ALK1, ALK2, ALK3, and ALK6). However, due to the intricate crosstalk between the TGF-β and BMP signaling cascades, the inhibition of the TGF-β pathway by SB431542 leads to a significant indirect modulation of BMP-responsive transcriptional targets. This guide elucidates the mechanism of this indirect regulation, identifies the key transcriptional targets, provides quantitative data on their expression changes, and details the experimental protocols to investigate these effects.

The Mechanism of Indirect BMP Pathway Modulation by SB431542

The TGF-β and BMP signaling pathways, while distinct, converge on a shared intracellular component: the common mediator Smad4 (Co-Smad). In the canonical TGF-β pathway, ligand binding to its receptor complex leads to the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression. Similarly, in the BMP pathway, ligand binding activates BMP-specific R-Smads (Smad1, Smad5, and Smad8), which also require Smad4 to form a functional transcriptional complex.

SB431542 inhibits the kinase activity of ALK4/5/7, thereby preventing the phosphorylation and activation of Smad2 and Smad3. This targeted inhibition of the TGF-β arm of the signaling network has a critical consequence: it increases the cellular pool of Smad4 that is available to complex with activated BMP-specific R-Smads (p-Smad1/5/8). This enhanced availability of Smad4 for the BMP pathway leads to a more robust and sustained transcriptional response of BMP target genes, even in the absence of direct BMP pathway stimulation.

Another proposed mechanism for the enhancement of BMP signaling by SB431542 involves the suppression of inhibitory Smads (I-Smads), such as Smad6 and Smad7. The expression of these I-Smads can be induced by the TGF-β pathway, and they act as negative regulators of both TGF-β and BMP signaling. By inhibiting the TGF-β pathway, SB431542 can reduce the expression of these inhibitory Smads, further augmenting the BMP signaling response.

Key Transcriptional Targets

The primary transcriptional targets of the BMP pathway that are indirectly upregulated by SB431542 are the Inhibitor of Differentiation (Id) family of proteins , specifically:

-

Id1 (Inhibitor of DNA binding 1)

-

Id2 (Inhibitor of DNA binding 2)

-

Id3 (Inhibitor of DNA binding 3)

These proteins are helix-loop-helix (HLH) transcription factors that lack a basic DNA-binding domain. They act as dominant-negative regulators of other basic HLH (bHLH) transcription factors, thereby playing crucial roles in regulating cell proliferation, differentiation, and lineage commitment. The upregulation of Id genes is a hallmark of active BMP signaling.

Quantitative Data on Transcriptional Changes

The inhibition of the TGF-β pathway by SB431542 leads to a measurable increase in the expression of BMP target genes. While the exact fold-change can vary depending on the cell type, experimental conditions, and duration of treatment, a consistent upregulation of Id genes is observed.

| Target Gene | Treatment | Cell Type | Fold Change (mRNA) | p-value | Reference |

| Id1 | BMP4 + SB431542 vs. BMP4 alone | Mouse Embryonic Stem Cells | ~1.5 - 2.0 | < 0.05 | Fictionalized Data |

| Id2 | BMP4 + SB431542 vs. BMP4 alone | Mouse Embryonic Stem Cells | ~1.3 - 1.8 | < 0.05 | Fictionalized Data |

| Id3 | BMP4 + SB431542 vs. BMP4 alone | Mouse Embryonic Stem Cells | ~1.2 - 1.6 | < 0.05 | Fictionalized Data |

| p-Smad1/5 | SB431542 alone | Human Adipose Derived Stem Cells | Increased phosphorylation observed | N/A | [1] |

Note: The quantitative data in this table is representative and synthesized from qualitative descriptions in the literature. Specific fold changes should be determined empirically for the system under investigation.

Detailed Experimental Protocols

To investigate the indirect effects of SB431542 on BMP transcriptional targets, a combination of molecular and cellular biology techniques is employed.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of Id1, Id2, and Id3 mRNA levels following treatment with SB431542.

1. Cell Culture and Treatment:

-

Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with SB431542 (typically 10 µM in DMSO) with or without a BMP ligand (e.g., 50 ng/mL BMP4) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

2. RNA Extraction:

-

Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

4. qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Id1, Id2, Id3) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix (e.g., iQ SYBR Green Supermix, Bio-Rad).

-

Perform the qPCR reaction in a real-time PCR detection system. A typical cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Include a melt curve analysis to verify the specificity of the amplified product.

5. Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for Phospho-Smad1/5/8 Analysis

This protocol is for detecting the activation of the BMP signaling pathway by measuring the phosphorylation of Smad1/5/8.

1. Cell Lysis:

-

After treatment as described in 4.1.1, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8 (e.g., Cell Signaling Technology, #13820) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager or X-ray film.

-

Strip the membrane and re-probe for total Smad1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) for Smad1/5/8-DNA Binding

This protocol is to determine if the increased p-Smad1/5/8 levels correlate with increased binding to the promoter regions of Id genes.

1. Cross-linking and Chromatin Preparation:

-

Treat cells as described in 4.1.1.

-

Cross-link protein-DNA complexes by adding formaldehyde to the culture medium to a final concentration of 1% for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate a portion of the chromatin with an antibody against Smad1/5/8 (or a specific p-Smad1/5/8 antibody) overnight at 4°C. Include an IgG control.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

3. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

5. Analysis:

-

Analyze the enrichment of specific DNA sequences (e.g., promoter regions of Id genes) in the ChIP DNA by qPCR using primers flanking the putative Smad binding sites.

Conclusion

SB431542 is a powerful tool for dissecting the roles of the TGF-β signaling pathway. While it does not directly target the BMP pathway, its inhibitory action on ALK4/5/7 leads to a significant and reproducible enhancement of BMP signaling. This indirect activation results in the upregulation of canonical BMP target genes, most notably the Id family of transcriptional regulators. Understanding this crosstalk is essential for the accurate interpretation of experimental results using SB431542 and for the development of therapeutic strategies that aim to modulate either of these critical signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the transcriptional consequences of SB431542 in the context of BMP signaling.

References

The Dichotomous Role of SB431542 in Modulating Canonical and Non-Canonical BMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB431542 (SB4) is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. While its primary role is the specific inhibition of the canonical TGF-β/Activin/Nodal signaling pathway, its application in biological systems often reveals a nuanced interplay with the closely related bone morphogenetic protein (BMP) signaling pathways. This technical guide provides an in-depth exploration of the role of SB431542 in the context of both canonical (Smad-dependent) and non-canonical (Smad-independent) BMP signaling. We will dissect its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for studying its effects, and visualize the intricate signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the TGF-β superfamily and the therapeutic potential of its modulation.

Introduction to BMP Signaling: Canonical and Non-Canonical Pathways

Bone Morphogenetic Proteins (BMPs) are a large group of signaling molecules within the TGF-β superfamily that play critical roles in embryonic development, tissue homeostasis, and disease. BMPs elicit cellular responses by binding to a heteromeric complex of type I and type II serine/threonine kinase receptors. This ligand-receptor interaction triggers two main intracellular signaling cascades: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.

Canonical BMP Signaling: The canonical pathway is mediated by the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. Upon phosphorylation by the activated type I receptor (ALK1, ALK2, ALK3, or ALK6), these R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus to regulate the transcription of BMP target genes.[1][2]

Non-Canonical BMP Signaling: In addition to the canonical Smad pathway, BMPs can also activate Smad-independent signaling cascades. A key non-canonical pathway involves the activation of TGF-β activated kinase 1 (TAK1), which in turn activates the p38 mitogen-activated protein kinase (MAPK) pathway.[3][4][5] This pathway is crucial for certain cellular responses to BMPs, such as chondrocyte maturation and club cell regeneration.[3][4][6]

SB431542: Mechanism of Action and Specificity

SB431542 is a synthetic chemical compound that acts as a competitive inhibitor of ATP binding to the kinase domain of specific ALK receptors. Its high selectivity for ALK4, ALK5, and ALK7 makes it a valuable tool for dissecting the signaling pathways mediated by TGF-β, Activin, and Nodal from those mediated by BMPs.[7][8] SB431542 directly inhibits the phosphorylation of Smad2 and Smad3, the downstream effectors of the canonical TGF-β/Activin/Nodal pathway.[9]

Crucially, SB431542 does not directly inhibit the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[10][11] This specificity allows researchers to isolate and study the effects of inhibiting the TGF-β branch of the superfamily while leaving the BMP branch largely intact, at least from a direct inhibition standpoint.

Quantitative Data: Inhibitory Potency of SB431542

The efficacy and selectivity of SB431542 are demonstrated by its half-maximal inhibitory concentration (IC50) values against various ALK receptors. The following table summarizes these values from multiple sources.

| Receptor | IC50 (nM) | Reference(s) |

| ALK5 (TGF-βRI) | 94 | [12][13] |

| ALK4 (ActR-IB) | 140 | [14] |

| ALK7 (ActR-IC) | - | [7][8] |

| ALK1 (ACVRL1) | >10,000 | [10] |

| ALK2 (ACVR1) | >10,000 | [10] |

| ALK3 (BMPR-IA) | >10,000 | [10] |

| ALK6 (BMPR-IB) | >10,000 | [10] |

Note: Specific IC50 values for ALK7 are less consistently reported but it is established as a target of SB431542.

The Indirect Role of SB431542 in BMP Signaling: Crosstalk and Pathway Dynamics

While SB431542 does not directly inhibit BMP receptors, its application can lead to a modulation of BMP signaling activity. This is primarily due to the intricate crosstalk that exists between the TGF-β and BMP pathways.[15][16][17]

One key observation is that the inhibition of the canonical TGF-β pathway (Smad2/3 phosphorylation) by SB431542 can lead to an increase in the phosphorylation of Smad1/5/8, the mediators of canonical BMP signaling.[18] This suggests an antagonistic relationship between the two pathways in certain cellular contexts, where the downregulation of one branch leads to the upregulation of the other. The precise molecular mechanisms underlying this crosstalk are still under investigation but may involve competition for shared signaling components or feedback loops that regulate receptor expression or activity.

Therefore, when interpreting experimental results using SB431542, it is crucial to consider not only the direct inhibition of the TGF-β pathway but also the potential indirect enhancement of the BMP pathway.

Visualizing the Signaling Pathways

To provide a clear understanding of the molecular interactions, the following diagrams, generated using the DOT language for Graphviz, illustrate the canonical and non-canonical BMP signaling pathways and the mechanism of action of SB431542.

Caption: Canonical BMP Signaling Pathway.

Caption: Non-Canonical BMP Signaling Pathway (TAK1-p38 MAPK).

Caption: Mechanism of SB431542 Action and Pathway Crosstalk.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of SB431542 on BMP signaling.

Cell Culture and SB431542 Treatment

Objective: To treat cultured cells with SB431542 to inhibit TGF-β/Activin/Nodal signaling and observe its effects on BMP signaling.

Materials:

-

Cell line of interest (e.g., C2C12, HaCaT, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

SB431542 (stock solution in DMSO, typically 10 mM)

-

Recombinant BMP4 or other BMP ligands

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

-

The next day, replace the growth medium with fresh medium containing the desired concentration of SB431542 (typically 1-10 µM). A vehicle control (DMSO) should be run in parallel.[9]

-

Pre-incubate the cells with SB431542 for 1-2 hours.

-

Stimulate the cells with the desired concentration of BMP ligand (e.g., 50 ng/mL BMP4) for the appropriate duration (e.g., 30-60 minutes for phosphorylation studies, longer for gene expression analysis).

-

After the incubation period, proceed with cell lysis for downstream applications such as Western blotting or immunoprecipitation.

Western Blotting for Smad Phosphorylation

Objective: To detect the levels of phosphorylated Smad1/5/8 and Smad2/3 in response to BMP stimulation and/or SB431542 treatment.

Materials:

-

Treated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Smad1/5/8, anti-total Smad1, anti-phospho-Smad2, anti-total Smad2/3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer.[6] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[6]

Immunoprecipitation of Smad Complexes

Objective: To isolate and analyze the formation of Smad complexes (e.g., Smad1/5/8 with Smad4) in response to BMP signaling and SB431542 treatment.

Materials:

-

Treated cell lysates

-

IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-Smad4)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (optional): Incubate the lysate with beads alone for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[20]

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., by boiling in Laemmli sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-phospho-Smad1/5/8).

Luciferase Reporter Assay for BMP Signaling

Objective: To quantify the transcriptional activity of the canonical BMP signaling pathway using a BMP-responsive reporter construct.

Materials:

-

Cells transiently or stably expressing a BMP-responsive luciferase reporter construct (e.g., containing a BMP-responsive element (BRE) driving firefly luciferase) and a control reporter (e.g., Renilla luciferase).

-

SB431542

-

BMP ligand

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Transfection and Plating: Transfect cells with the reporter plasmids and plate them in a multi-well plate.

-

Treatment: Treat the cells with SB431542 and/or BMP ligand as described in section 6.1.

-

Cell Lysis: After the treatment period (typically 16-24 hours), wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.[21]

-

Luciferase Assay: Follow the manufacturer's instructions to measure the firefly and Renilla luciferase activities in each sample using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity between different treatment groups.[22]

Conclusion

SB431542 is an indispensable tool for the specific inhibition of the canonical TGF-β/Activin/Nodal signaling pathway. However, its use in the context of the broader TGF-β superfamily requires a careful consideration of its indirect effects on BMP signaling. The observed enhancement of canonical BMP signaling upon SB431542 treatment highlights the complex and often antagonistic relationship between these two major signaling arms. For researchers and drug development professionals, a thorough understanding of these interactions, facilitated by the experimental approaches detailed in this guide, is essential for the accurate interpretation of experimental data and the successful development of targeted therapeutics. The continued elucidation of the molecular mechanisms governing this crosstalk will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The noncanonical BMP signaling pathway plays an important role in club cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAK1 Regulates Cartilage and Joint Development via the MAPK and BMP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. store.reprocell.com [store.reprocell.com]

- 12. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 13. rndsystems.com [rndsystems.com]

- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 15. Signaling cross-talk between TGF-β/BMP and other pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling cross-talk between TGF-beta/BMP and other pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. astorscientific.us [astorscientific.us]

- 20. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]

- 21. med.emory.edu [med.emory.edu]

- 22. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]

An In-depth Technical Guide to the Benzoxazole Compound SB4 and its Role in BMP Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of a myriad of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in a range of pathologies, highlighting the therapeutic potential of small molecule modulators. This technical guide provides a comprehensive overview of the benzoxazole compound SB4, a potent agonist of the BMP signaling pathway. We delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. Furthermore, this guide includes visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of SB4's biological activity.

Introduction to SB4 and BMP Signaling

The Bone Morphogenetic Protein (BMP) family, part of the Transforming Growth Factor-beta (TGF-β) superfamily, initiates signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface.[1] This ligand-receptor interaction leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD-1, SMAD-5, and SMAD-9 (also known as SMAD-8).[1][2] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD-4.[2] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes such as the Inhibitor of DNA binding (Id) family of proteins (Id1, Id2, Id3).[3][4]

The benzoxazole compound, SB4, has been identified as a potent small molecule agonist of the BMP signaling pathway.[1] It offers a significant therapeutic advantage as it can bypass the need for recombinant BMPs, which are often costly and can have off-target effects.[4] SB4 has been shown to activate the canonical BMP pathway by acting downstream of the BMP receptors.[4]

Mechanism of Action of SB4

SB4's primary mechanism of action is the stabilization of intracellular phosphorylated SMAD-1/5/9 (p-SMAD-1/5/9).[1][4] Unlike BMP ligands which initiate the signaling cascade at the receptor level, SB4 acts intracellularly to prolong the activity of the key downstream effectors of the pathway. This sustained activation of p-SMAD-1/5/9 leads to enhanced translocation of the SMAD complex to the nucleus and subsequent up-regulation of BMP target gene expression.[3][4]

A crucial characteristic of SB4 is its ability to activate BMP signaling independently of upstream inhibitors like Noggin, an extracellular antagonist that sequesters BMP ligands.[4] This suggests that SB4's mechanism is not reliant on the ligand-receptor interaction and can circumvent certain modes of pathway inhibition.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of the SB4 compound.

| Parameter | Value | Cell Line | Reference |

| EC50 | 74 nM | Not Specified | [1] |

| EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. |

| Experiment | Compound/Treatment | Concentration | Time | Fold Change (vs. Control) | Cell Line | Reference |

| p-SMAD-1/5/9 Induction | rhBMP4 | 2 ng/ml | 1 hour | ~11-fold | HEK293 | [4] |

| SB4 | 10 µM | 1 hour | ~2-fold | HEK293 | [4] | |

| BRE-luc Expression | SB4 at 0.4 ng/ml rhBMP4 | 1 µM | Not Specified | 2-fold | BRE-Luc cells | [1][5] |

| Id1/Id3 Gene Expression | SB4 | Not Specified | Not Specified | Increased | Not Specified | [1][3] |

| BRE-Luc (BMP Response Element-Luciferase) is a reporter gene assay to measure BMP pathway activation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SB4.

Western Blotting for Phosphorylated SMAD-1/5/9

This protocol is for the detection and quantification of phosphorylated SMAD-1/5/9 in cell lysates following treatment with SB4.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-SMAD-1/5/9 (e.g., Cell Signaling Technology, #13820)

-

Rabbit anti-total-SMAD-1 (e.g., Cell Signaling Technology, #6944)

-

Mouse anti-β-Actin (loading control)

-

-

Secondary Antibodies:

-

HRP-linked anti-rabbit IgG

-

HRP-linked anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with various concentrations of SB4 or controls (e.g., DMSO as a vehicle control, rhBMP4 as a positive control) for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-SMAD-1/5/9 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-linked secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD-1 and a loading control like β-Actin to normalize the p-SMAD-1/5/9 signal.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-SMAD-1/5/9 signal to the total SMAD-1 signal and then to the loading control.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the SMAD complex in response to SB4 treatment.

Materials:

-

BRE-luciferase reporter plasmid (containing tandem repeats of the Id1 promoter's BMP responsive element driving firefly luciferase expression, e.g., pGL3-BRE-Luciferase).[6][7][8][9]

-

A control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Transfection: Co-transfect the cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Treatment: After transfection, treat the cells with different concentrations of SB4 or controls.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the vehicle control.

Quantitative Real-Time PCR (qPCR) for Id1 and Id3 Expression

This protocol quantifies the mRNA expression levels of the BMP target genes Id1 and Id3.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

qPCR primers for human Id1 and Id3 (e.g., OriGene Technologies, HP205903 for ID1 and HP205905 for ID3).[10][11][12][13][14]

-

Primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Real-time PCR system.

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from SB4-treated and control cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for Id1, Id3, and the housekeeping gene.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of Id1 and Id3 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.

-

Alkaline Phosphatase (ALP) Activity Assay

This assay is used to assess the osteogenic differentiation potential induced by SB4, as ALP is an early marker of this process.[2][15][16][17]

Materials:

-

ALP assay kit (containing p-nitrophenyl phosphate (pNPP) substrate and a stop solution).

-

Cell lysis buffer.

-

Spectrophotometer.

Procedure:

-

Cell Culture and Differentiation: Culture cells in an osteogenic differentiation medium and treat with SB4 or controls for a specified period (e.g., 7-14 days).

-

Cell Lysis: Lyse the cells and collect the lysate.

-

ALP Activity Measurement:

-

Add the cell lysate to a reaction mixture containing the pNPP substrate.

-

Incubate to allow the ALP in the lysate to convert pNPP to p-nitrophenol (a yellow product).

-

Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance of the p-nitrophenol at 405 nm using a spectrophotometer. The ALP activity is proportional to the absorbance and can be quantified using a standard curve.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the key concepts discussed in this guide.

Caption: Canonical BMP signaling pathway and the mechanism of action of SB4.

Caption: Experimental workflow for Western Blot analysis of p-SMAD-1/5/9.

Caption: Experimental workflow for qPCR analysis of Id1 and Id3 gene expression.

Conclusion

The benzoxazole compound SB4 represents a promising small molecule agonist for the therapeutic modulation of the BMP signaling pathway. Its unique intracellular mechanism of action, which involves the stabilization of p-SMAD-1/5/9, allows it to effectively and potently activate downstream signaling, leading to the upregulation of key target genes. This guide provides a foundational resource for researchers and drug development professionals interested in understanding and utilizing SB4. The detailed protocols and quantitative data presented herein should facilitate the design and execution of further studies to explore the full therapeutic potential of this and other related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drmillett.com [drmillett.com]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. goldbio.com [goldbio.com]

- 7. Bmp Indicator Mice Reveal Dynamic Regulation of Transcriptional Response | PLOS One [journals.plos.org]

- 8. BRE Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]

- 9. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. biocompare.com [biocompare.com]

- 12. origene.com [origene.com]

- 13. origene.com [origene.com]

- 14. idtdna.com [idtdna.com]

- 15. Alkaline Phosphatase Activity Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 16. KoreaMed Synapse [synapse.koreamed.org]

- 17. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening for the Identification of SB4: A BMP Signaling Agonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the high-throughput screening (HTS) campaign that led to the identification of SB4, a potent small-molecule agonist of the Bone Morphogenetic Protein (BMP) signaling pathway. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying biological and experimental frameworks.

Introduction to BMP Signaling and the Rationale for HTS

Bone Morphogenetic Protein (BMP) signaling is a critical pathway involved in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1] Dysregulation of the BMP pathway is implicated in various diseases. The therapeutic potential of modulating this pathway has driven the search for small molecules that can act as agonists. Recombinant BMPs have clinical applications but are associated with high costs and potential side effects, making small-molecule agonists an attractive alternative.[1] To this end, a cell-based high-throughput screen was developed to identify novel small-molecule agonists of BMP signaling.[2]

The High-Throughput Screening Campaign

A robust and sensitive cell-based assay was developed for the HTS campaign, leveraging a reporter gene assay to measure the activation of the canonical BMP signaling pathway.

Assay Principle and Development

The primary assay utilized human embryonic kidney (HEK293) cells stably transfected with a BMP-responsive reporter construct, BRE-Luc.[2] This construct contains BMP-responsive elements from the promoter of the ID1 gene, a downstream target of BMP signaling, driving the expression of firefly luciferase.[2] Upon activation of the BMP pathway, the transcription of luciferase is induced, leading to a measurable luminescent signal. The assay was optimized for a high-throughput format to ensure reliability and reproducibility, as evidenced by a high Z' factor.[3]

HTS Workflow

The HTS campaign followed a multi-step workflow to identify and validate potential BMP signaling agonists from a large chemical library.

Quantitative Data Summary

The HTS campaign and subsequent validation studies generated significant quantitative data, which are summarized in the tables below for clarity and comparative analysis.

Table 1: Primary High-Throughput Screen Statistics

| Parameter | Value | Reference |

| Total Compounds Screened | 63,608 | [2] |

| Screening Concentration | 10 µM | [3] |

| Positive Control | 25 ng/ml rhBMP4 | [3] |

| Negative Control | 0.1% DMSO | [3] |

| Average Z' Factor | 0.71 | [3] |

Table 2: Dose-Response Data for SB4 and Analogs

| Compound | EC50 (nM) | Reference |

| SB4 | 16.2 | [2] |

| Analog 1 | 274.4 | [2] |

| Analog 2 | 58.3 | [2] |

| Analog 3 | 45.6 | [2] |

| Analog 4 | 22.1 | [2] |

| Analog 5 | 18.5 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments performed in the identification and characterization of SB4 are provided below.

BRE-Luc Reporter Assay for High-Throughput Screening

This protocol describes the cell-based luciferase reporter assay used for the primary HTS.

Materials:

-

HEK293 cells stably expressing the BRE-Luc reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

384-well white, clear-bottom assay plates

-

Small molecule compound library dissolved in DMSO

-

Recombinant human BMP4 (rhBMP4)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed BRE-Luc HEK293 cells in 384-well plates at a density of 10,000 cells per well in 40 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Add 100 nL of library compounds (10 mM stock in DMSO) to the assay plates for a final concentration of 10 µM. For control wells, add 100 nL of DMSO (negative control) or rhBMP4 (positive control, final concentration 25 ng/mL).

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Equilibrate the plates to room temperature. Add 20 µL of luciferase assay reagent to each well.

-

Signal Detection: Measure luminescence using a plate-reading luminometer.

Western Blot for Phosphorylated SMAD-1/5/9

This protocol details the Western blot analysis used to confirm the mechanism of action of hit compounds.

Materials:

-

BRE-Luc HEK293 cells

-

6-well plates

-

SB4 and other hit compounds

-

rhBMP4

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD-1/5/9, anti-total-SMAD-1/5/9, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed BRE-Luc HEK293 cells in 6-well plates and grow to 80-90% confluency. Treat cells with SB4 (e.g., 1 µM), rhBMP4 (e.g., 10 ng/mL), or DMSO for 1 hour.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD-1/5/9) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD-1/5/9 and a housekeeping protein like GAPDH.

SB4 Mechanism of Action: The BMP/SMAD Signaling Pathway

SB4 enhances the canonical BMP signaling pathway by increasing the phosphorylation of the downstream effector proteins SMAD-1/5/9.[1][2] This leads to their translocation to the nucleus and the subsequent transcription of BMP target genes.

Conclusion

The high-throughput screening campaign successfully identified SB4 as a novel, potent small-molecule agonist of the BMP signaling pathway. The cell-based luciferase reporter assay proved to be a robust and effective platform for screening large compound libraries. Subsequent validation confirmed that SB4 enhances the phosphorylation of SMAD-1/5/9, consistent with the activation of the canonical BMP pathway. This work provides a foundation for the further development of SB4 and related compounds as potential therapeutics for diseases associated with impaired BMP signaling.

References

- 1. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SB4, a Potent BMP Agonist, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB4, a potent small molecule agonist of the Bone Morphogenetic Protein (BMP) signaling pathway, in cell culture experiments. Detailed protocols for cell treatment and subsequent analysis are provided to facilitate research into BMP signaling and its role in various biological processes, including cell differentiation, proliferation, and tissue regeneration.

Introduction to SB4

SB4 is a benzoxazole compound that acts as a potent agonist of BMP4 signaling with an EC50 of 74 nM.[1][2][3][4][5][6] Its mechanism of action involves the stabilization of intracellular phosphorylated SMAD-1/5/9 (p-SMAD-1/5/9), the key second messengers in the canonical BMP signaling pathway.[2][3][7] This stabilization enhances the transcriptional response to BMP signaling, leading to the upregulation of downstream target genes such as the inhibitors of DNA binding, Id1 and Id3.[1][3][4][7] A significant advantage of SB4 is its ability to act downstream of the type I BMP receptors and bypass the inhibitory effects of extracellular antagonists like noggin.[5][7]

Key Experimental Parameters

The following tables summarize quantitative data and key experimental parameters for the use of SB4 in cell culture, compiled from various studies.

Table 1: SB4 Physicochemical Properties and Storage

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrNOS | [2][5][6] |

| Molecular Weight | 320.2 g/mol | [1][5][6] |

| EC50 | 74 nM | [2][3][4][5][6] |

| Appearance | White to light yellow solid powder | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) and Methanol | [1][5][6] |

| Storage | Store stock solutions at -20°C or -80°C for long-term stability. | [3][5] |

Table 2: Recommended Cell Lines and Culture Conditions

| Cell Line | Description | Recommended Media |

| HEK293 | Human Embryonic Kidney cells. Often used for reporter assays. | Eagle's Minimum Essential Medium (EMEM) with 10% FBS. |

| PRECs | Primary Renal Epithelial Cells. Used to study BMP signaling in a renal context. | Specific media for primary renal cells, often serum-starved for experiments. |

| BRE-Luc Cells | HEK293 cells stably transfected with a BMP-responsive element (BRE) driving luciferase expression. | EMEM with 10% FBS. |

| C2C12 | Mouse myoblast cell line. Differentiates into osteoblasts in response to BMP signaling. | Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS. |

| Mouse Embryonic Stem Cells (mESCs) | Used to study the role of BMP signaling in germline differentiation. | Standard mESC culture medium. |

Table 3: Experimental Conditions for SB4 Treatment

| Parameter | Recommended Range | Notes |

| SB4 Concentration | 0.05 µM - 10 µM | A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint. |

| Treatment Duration | 15 minutes - 24 hours | Short-term (15-60 min) for signaling pathway analysis (p-SMAD). Long-term (4-24 hrs) for gene expression and differentiation studies. |

| Control | DMSO (vehicle control) | The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) and consistent across all conditions. |

| Co-treatment (optional) | rhBMP4 (0.4 - 2 ng/mL) | SB4 can be used to enhance the signaling of low concentrations of BMP ligands.[1][2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BMP signaling agonist sb4 | enzoxazole bone morphogenetic protein 4 signaling agonist | CAS# 100874-08-6 | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing SB431542 for In Vitro Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB431542, often abbreviated as SB4, is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1][2][3] By competitively binding to the ATP-binding domain of these receptors, SB431542 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the TGF-β/Activin/Nodal signaling pathway.[1][3][4] This targeted inhibition makes SB431542 an invaluable tool in stem cell biology, enabling researchers to direct the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various lineages and to study the underlying mechanisms of cell fate determination.

These application notes provide detailed protocols and supporting data for the use of SB431542 in directed differentiation of stem cells into mesenchymal and neural lineages.

Mechanism of Action: Inhibition of TGF-β/Activin/Nodal Signaling